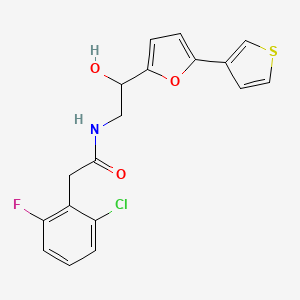

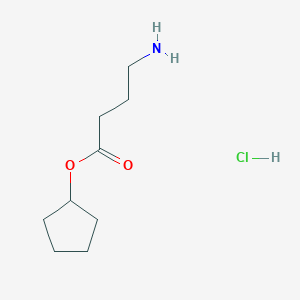

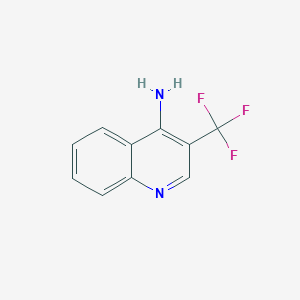

![molecular formula C16H13NO2S B2405918 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid CAS No. 897775-95-0](/img/structure/B2405918.png)

6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazepines are a class of heterocyclic scaffolds with celebrated biological activities . They are found in several cardiovascular drugs like diltiazem, clentiazem, and siratiazem .

Synthesis Analysis

The synthesis of benzothiazepines involves various synthetic tactics . An improvement in yields was observed in the presence of electron-donating groups on the aromatic acid ring whereas electron-withdrawing groups proved detrimental to the yields .Molecular Structure Analysis

Benzothiazepines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis

Benzodiazepines are synthesized from simple and easily accessible starting materials . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .科学的研究の応用

Synthesis and Biological Evaluation

A significant application of 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid derivatives is in the synthesis of novel compounds with potential biological activities. For instance, Kendre, Landge, and Bhusare (2015) explored the synthesis of benzothiazepine derivatives and evaluated them for antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). Furthermore, Atwal et al. (1987) synthesized benzothiazepine-3-carboxylic acid esters, finding them to act as calcium channel blockers, which has implications for cardiovascular drug development (Atwal et al., 1987).

Structural Diversity and Chemical Synthesis

The compound's versatility in chemical synthesis is another key application. Roman (2013) demonstrated the use of related compounds in generating a structurally diverse library through various alkylation and ring closure reactions (Roman, 2013). Similarly, Palagiano et al. (1996) synthesized imidazo[2,1-b]benzothiazole carboxylic acids, showcasing the chemical flexibility and potential for creating a range of derivatives with medicinal value (Palagiano et al., 1996).

Antimicrobial Studies

In the field of antimicrobial research, Pant and Yadav (2017) synthesized benzothiazepine-2-carboxylic acids and evaluated their efficacy against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Pant & Yadav, 2017).

特性

IUPAC Name |

6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOPJTPNEVTGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(=O)O)N=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

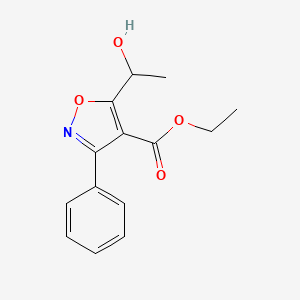

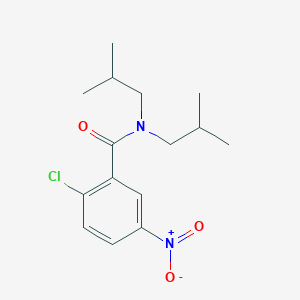

![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)

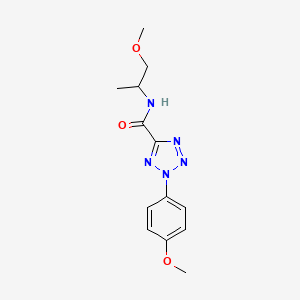

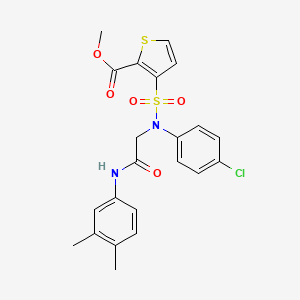

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate](/img/structure/B2405837.png)

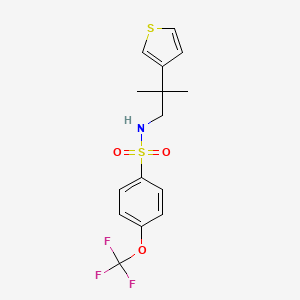

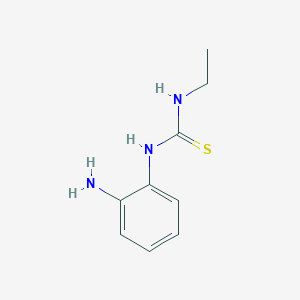

![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)

![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)